2-Ethylcyclohexanol

Description

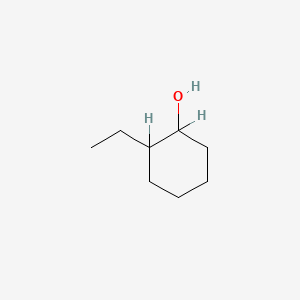

Structure

3D Structure

Properties

IUPAC Name |

2-ethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-7-5-3-4-6-8(7)9/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYUBZHJDXXXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958650 | |

| Record name | 2-Ethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3760-20-1 | |

| Record name | 2-Ethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003760201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3760-20-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylcyclohexanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 2-Ethylcyclohexanol. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound may be of interest.

Chemical Properties

This compound is a cyclic alcohol with the chemical formula C8H16O.[1][2][3] It is a colorless to almost colorless clear liquid or solid, depending on the ambient temperature.[2][4][5] A summary of its key quantitative properties is provided in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C8H16O | [1][2][3] |

| Molecular Weight | 128.21 g/mol | [1][6][7] |

| Appearance | Colorless to Almost colorless clear liquid/solid | [2][4][5] |

| Boiling Point | 74 - 79 °C at 12-16 hPa | [4][7] |

| Melting Point | 19.68 °C (estimate) | [4] |

| Density | 0.906 - 0.93 g/mL at 25 °C | [4][5] |

| Flash Point | 68 °C (closed cup) | [4][7] |

| Refractive Index | n20/D 1.464 (lit.) | [7] |

| pKa | 15.33 ± 0.40 (Predicted) | [2] |

| LogP (Octanol/Water) | 2.1 - 2.583 | [1][4] |

Chemical Structure and Stereoisomerism

The structure of this compound consists of a cyclohexane (B81311) ring substituted with an ethyl group and a hydroxyl group on adjacent carbon atoms. The presence of two chiral centers at positions 1 and 2 of the cyclohexane ring gives rise to stereoisomerism.[2] Consequently, this compound can exist as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers.[1][6][8] The spatial arrangement of the ethyl and hydroxyl groups relative to the plane of the cyclohexane ring defines these isomers.

-

cis-2-Ethylcyclohexanol: Both the ethyl and hydroxyl groups are on the same side of the cyclohexane ring.

-

trans-2-Ethylcyclohexanol: The ethyl and hydroxyl groups are on opposite sides of the cyclohexane ring.

The commercial product is often available as a mixture of cis and trans isomers.[5][7]

Caption: 2D representation of cis- and trans-2-Ethylcyclohexanol isomers.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published in readily available literature. However, based on general organic chemistry principles for similar secondary alcohols like 2-methylcyclohexanol, the following outlines a plausible experimental workflow for reactions such as acid-catalyzed dehydration.[9][10][11][12]

A. Acid-Catalyzed Dehydration of this compound

This experiment would involve the elimination of a water molecule from this compound to form a mixture of isomeric ethylcyclohexenes.

-

Reagents and Equipment:

-

This compound

-

Concentrated phosphoric acid (H3PO4) or sulfuric acid (H2SO4) as a catalyst

-

Round-bottom flask

-

Distillation apparatus (condenser, receiving flask)

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Gas chromatograph (for product analysis)

-

-

Methodology:

-

Reaction Setup: In a round-bottom flask, combine this compound with a catalytic amount of concentrated phosphoric or sulfuric acid.

-

Dehydration and Distillation: Heat the mixture using a heating mantle. The lower-boiling alkene products will distill as they are formed, shifting the equilibrium towards the products.[11]

-

Workup:

-

The collected distillate is transferred to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.[9]

-

Separate the aqueous layer.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

-

Purification and Analysis:

-

References

- 1. This compound | C8H16O | CID 19576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. This compound,c&t [webbook.nist.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. labproinc.com [labproinc.com]

- 6. AC1Odvi6 | C8H16O | CID 6994306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-乙基环己醇(顺反异构体混合物) 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. (A+/-)-cis-2-ethyl-cyclohexanol | C8H16O | CID 6994305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: 2-Ethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylcyclohexanol is a cyclic alcohol that presents as a colorless to nearly colorless liquid. Its chemical structure, featuring a chiral center, makes it a compound of interest in stereoselective synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral data, and potential applications, with a focus on its utility as a synthetic intermediate.

Chemical Identification and Properties

This section summarizes the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-ethylcyclohexan-1-ol[1] |

| CAS Number | 3760-20-1[1] |

| Molecular Formula | C₈H₁₆O[1] |

| Molecular Weight | 128.21 g/mol [1] |

| Canonical SMILES | CCC1CCCCC1O[1] |

| InChI Key | CFYUBZHJDXXXQE-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 74-79 °C at 12 mmHg |

| Density | 0.906 g/mL at 25 °C |

| Refractive Index | n20/D 1.464 (lit.) |

| pKa | 15.33 ± 0.40 (Predicted)[2] |

Synthesis of this compound

A common and industrially relevant method for the synthesis of this compound involves the aldol (B89426) condensation of n-butanal followed by hydrogenation. This process can be performed in a two-step sequence or as a direct, integrated reaction.

Experimental Protocol: Two-Step Synthesis from n-Butanal

Step 1: Aldol Condensation and Dehydration of n-Butanal to 2-Ethyl-2-hexenal (B1232207)

-

In a round-bottom flask equipped with a stirrer and a reflux condenser, combine n-butanal with an aqueous solution of a base catalyst, such as sodium hydroxide.

-

Heat the mixture to induce the aldol condensation and subsequent dehydration. The reaction progress can be monitored by techniques such as gas chromatography.

-

Upon completion, cool the reaction mixture and separate the organic layer containing 2-ethyl-2-hexenal.

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent like magnesium sulfate.

-

Purify the crude 2-ethyl-2-hexenal by distillation.

Step 2: Hydrogenation of 2-Ethyl-2-hexenal to this compound

-

Charge a high-pressure reactor with 2-ethyl-2-hexenal and a suitable hydrogenation catalyst, such as a nickel-based catalyst (e.g., Ni/Ce-Al₂O₃)[3].

-

Pressurize the reactor with hydrogen gas to a pressure of approximately 30 bar.

-

Heat the reaction mixture to around 120°C while stirring[4].

-

Monitor the reaction for the consumption of hydrogen and the formation of this compound.

-

After the reaction is complete, cool the reactor, vent the excess hydrogen, and filter off the catalyst.

-

The resulting crude this compound can be purified by fractional distillation.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show a complex pattern of signals. Key resonances would include a multiplet for the proton on the carbon bearing the hydroxyl group (C1-H), signals for the methylene (B1212753) and methine protons of the cyclohexane (B81311) ring, and signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons). The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, unless there is coincidental overlap. The carbon attached to the hydroxyl group (C1) is expected to resonate in the range of 60-80 ppm. The other carbons of the cyclohexane ring and the ethyl group will appear at higher fields.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH-OH) | 60 - 80 |

| C2 (CH-CH₂CH₃) | 40 - 55 |

| Cyclohexane Ring CH₂ | 20 - 40 |

| Ethyl Group CH₂ | 25 - 35 |

| Ethyl Group CH₃ | 10 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. A strong, broad band in the region of 3600-3300 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol. C-H stretching vibrations of the alkyl groups will be observed around 2960-2850 cm⁻¹. A C-O stretching vibration is expected in the 1260-1000 cm⁻¹ region[5].

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak (M⁺) at m/z = 128 may be weak or absent. Common fragmentation patterns for cyclic alcohols include the loss of a water molecule (M-18), and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen)[6]. Fragmentation of the ethyl group and the cyclohexane ring will also contribute to the overall spectrum.

Applications in Synthesis and Drug Development

While this compound does not have direct applications as a therapeutic agent, its structure is relevant to medicinal chemistry. Chiral alcohols are valuable building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The presence of a stereocenter at the C1 position allows for the potential to introduce specific stereochemistry into a target molecule, which is often crucial for biological activity.

For instance, substituted cyclohexanol (B46403) rings are found in the structures of some pharmaceutical compounds. The synthesis of optically pure (R)- or (S)-2-ethylhexanol has been a subject of research, highlighting its potential as a chiral precursor[7].

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic pathway from n-butanal to this compound, representing a key logical workflow in its production.

Caption: Synthetic workflow for this compound and its potential use in API synthesis.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is important to work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis from readily available starting materials like n-butanal makes it an accessible building block for further chemical transformations. While not a drug itself, its chiral nature suggests potential utility in the stereoselective synthesis of more complex molecules relevant to the pharmaceutical industry. This guide provides foundational technical information to support its use in research and development.

References

- 1. This compound | C8H16O | CID 19576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN103288597B - Synthetic method of (R)- or (S)-2-ethylhexanol - Google Patents [patents.google.com]

Physical and chemical properties of 2-Ethylcyclohexanol

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethylcyclohexanol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound is a cyclic alcohol with an ethyl substituent. It exists as a mixture of cis and trans isomers. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 3760-20-1 | [1][2][3][4] |

| Molecular Formula | C8H16O | [1][2][3][4] |

| Molecular Weight | 128.21 g/mol | [1][2][5] |

| Appearance | Colorless to almost colorless clear liquid or solid | [1][4] |

| Boiling Point | 175.0 °C at 760 mmHg | [6] |

| 74 - 79 °C at 12-16 hPa | [4] | |

| Melting Point | 19.68 °C (estimate) | [2][4] |

| Density | 0.906 g/mL at 25 °C | [4] |

| 0.9214 g/cm³ at 20 °C | [2] | |

| Refractive Index | n20/D 1.464 | |

| Flash Point | 68 °C (closed cup) | [4] |

| logP (Octanol/Water Partition Coefficient) | 2.583 | [4] |

| pKa | 15.33 ± 0.40 (Predicted) | [1] |

Solubility

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data Availability |

| 1H NMR | Available |

| 13C NMR | Available |

| IR | Available |

| Mass Spectrum | Available |

Note: While the existence of this data is confirmed[8], the actual spectra were not provided in the search results and would typically be obtained from spectral databases. A general interpretation of the expected IR spectrum for an alcohol would show a strong, broad O-H stretching absorption around 3300-3600 cm⁻¹ and a C-O stretching absorption near 1050 cm⁻¹.[9]

Chemical Properties and Reactivity

This compound undergoes typical reactions of a secondary alcohol, including oxidation and esterification.

4.1. Oxidation

Oxidation of this compound yields 2-ethylcyclohexanone (B1346015). This reaction is a standard transformation in organic synthesis.

4.2. Esterification

Esterification of this compound with a carboxylic acid or an acid derivative, such as acetic anhydride, produces the corresponding ester. This reaction is often catalyzed by an acid.

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions of this compound are outlined below. These are representative procedures based on general organic chemistry principles.

5.1. Synthesis of this compound

A common method for the synthesis of this compound is the hydrogenation of 2-ethylphenol (B104991).

-

Reaction: Catalytic hydrogenation of 2-ethylphenol.

-

Reagents and Equipment:

-

2-ethylphenol

-

Hydrogen gas (H₂)

-

Catalyst (e.g., Palladium on carbon, Pd/C)

-

Solvent (e.g., ethanol)

-

High-pressure reactor (autoclave)

-

Standard laboratory glassware for workup and purification

-

-

Procedure:

-

In a high-pressure reactor, dissolve 2-ethylphenol in a suitable solvent like ethanol.

-

Add a catalytic amount of Pd/C.

-

Seal the reactor and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure.

-

Heat the reaction mixture to the appropriate temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

-

5.2. Oxidation to 2-Ethylcyclohexanone

-

Reaction: Oxidation of this compound.

-

Reagents and Equipment:

-

This compound

-

Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), or a Jones oxidation using chromium trioxide in sulfuric acid and acetone)

-

Anhydrous dichloromethane (B109758) (for PCC oxidation) or acetone (B3395972) (for Jones oxidation)

-

Standard laboratory glassware for reaction, workup, and purification

-

-

Procedure (using PCC):

-

In a round-bottom flask, suspend PCC in anhydrous dichloromethane.

-

To this suspension, add a solution of this compound in anhydrous dichloromethane dropwise with stirring.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and remove the solvent under reduced pressure.

-

Purify the resulting crude 2-ethylcyclohexanone by distillation or column chromatography.

-

5.3. Esterification with Acetic Anhydride

-

Reaction: Formation of 2-ethylcyclohexyl acetate.

-

Reagents and Equipment:

-

This compound

-

Acetic anhydride

-

Acid catalyst (e.g., concentrated sulfuric acid) or a base catalyst (e.g., pyridine)

-

Standard laboratory glassware for reaction, workup, and purification

-

-

Procedure (Acid-catalyzed):

-

In a round-bottom flask, combine this compound and acetic anhydride.

-

Add a catalytic amount of concentrated sulfuric acid dropwise.

-

Heat the mixture under reflux for a specified time, monitoring the reaction by TLC.

-

After cooling, slowly pour the reaction mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude ester by distillation.

-

Visualizations

Caption: Experimental workflow for the oxidation of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | C8H16O | CID 19576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:3760-20-1 | Chemsrc [chemsrc.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound(3760-20-1) 1H NMR [m.chemicalbook.com]

- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-Depth Technical Guide to the Stereoisomers and Chirality of 2-Ethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylcyclohexanol is a chiral cyclic alcohol that, due to its two stereogenic centers, exists as a set of four distinct stereoisomers. An understanding of the stereochemical properties of this compound is crucial for its application in various fields, including asymmetric synthesis and the development of new chiral drugs. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their nomenclature, conformational analysis, and methods for their separation and characterization. Detailed experimental protocols and organized data tables are presented to facilitate practical application and further research.

Introduction to the Stereochemistry of this compound

This compound possesses two chiral centers at carbon 1 (C1), bearing the hydroxyl group, and carbon 2 (C2), bearing the ethyl group. Consequently, a total of four stereoisomers are possible: two pairs of enantiomers. These stereoisomers can be classified as either cis or trans based on the relative orientation of the hydroxyl and ethyl groups on the cyclohexane (B81311) ring.

-

Cis Isomers: The hydroxyl and ethyl groups are on the same side of the ring.

-

Trans Isomers: The hydroxyl and ethyl groups are on opposite sides of the ring.

Each of these geometric isomers (cis and trans) exists as a pair of non-superimposable mirror images known as enantiomers. The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) R/S nomenclature.

The four stereoisomers of this compound are:

-

(1R,2S)-2-ethylcyclohexanol and (1S,2R)-2-ethylcyclohexanol (cis enantiomeric pair)

-

(1R,2R)-2-ethylcyclohexanol and (1S,2S)-2-ethylcyclohexanol (trans enantiomeric pair)

The relationship between these stereoisomers is illustrated in the diagram below.

Quantitative Data of this compound Stereoisomers

Commercially available this compound is typically sold as a mixture of cis and trans isomers.[1] Specific physical properties for the individual, resolved stereoisomers are not widely reported in publicly available literature. The table below summarizes the available data for the isomeric mixture and provides a template for recording data as it becomes available for the individual stereoisomers.

| Property | Mixture of cis and trans Isomers | (1R,2S) | (1S,2R) | (1R,2R) | (1S,2S) |

| Molecular Formula | C₈H₁₆O | C₈H₁₆O | C₈H₁₆O | C₈H₁₆O | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol [1] | 128.21 g/mol | 128.21 g/mol | 128.21 g/mol | 128.21 g/mol |

| Boiling Point | 74-79 °C at 12 mmHg[1] | Data not available | Data not available | Data not available | Data not available |

| Density | 0.906 g/mL at 25 °C[1] | Data not available | Data not available | Data not available | Data not available |

| Refractive Index (n²⁰/D) | 1.464[1] | Data not available | Data not available | Data not available | Data not available |

| Specific Optical Rotation ([α]²⁰/D) | Not applicable | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The separation of the stereoisomers of this compound is essential for studying their individual properties and for their use in stereoselective synthesis. The primary methods for resolving the enantiomeric pairs are enzymatic kinetic resolution and chiral chromatography.

Enzymatic Kinetic Resolution of this compound

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. Lipases are commonly employed for the resolution of alcohols. This protocol is a general guideline based on the successful resolution of similar secondary alcohols.[2]

Workflow for Enzymatic Resolution:

Methodology:

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the racemic this compound (either the cis or trans pair) in an anhydrous organic solvent such as toluene.

-

Addition of Acyl Donor and Enzyme: Add an acyl donor, for example, vinyl acetate, to the solution. Subsequently, add a lipase, such as immobilized Candida antarctica lipase B (Novozym 435).

-

Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.

-

Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The solvent is then removed under reduced pressure.

-

Purification: The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer can be separated by column chromatography on silica (B1680970) gel.

-

Hydrolysis of the Ester (Optional): The separated acylated enantiomer can be hydrolyzed back to the alcohol using a base (e.g., sodium hydroxide (B78521) in methanol/water) to obtain the other enantiomer of the alcohol.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are analytical and preparative methods for separating enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

General Protocol for Chiral HPLC/GC:

-

Column Selection: Choose a suitable chiral column. For HPLC, columns with polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. For GC, cyclodextrin-based CSPs are commonly used.

-

Mobile/Carrier Gas Phase Selection: For HPLC, select an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). For GC, an inert carrier gas such as helium or nitrogen is used.

-

Sample Preparation: Dissolve a small amount of the this compound isomer mixture in the mobile phase (for HPLC) or a suitable volatile solvent (for GC).

-

Injection and Separation: Inject the sample into the chromatograph. The enantiomers will be separated on the chiral column.

-

Detection: The separated enantiomers are detected as they elute from the column, typically by a UV detector (HPLC) or a flame ionization detector (FID) (GC). The retention times will be different for each enantiomer.

Characterization of Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans diastereomers of this compound due to the different spatial relationships between the substituents.

¹H NMR Spectroscopy:

The key diagnostic signal in the ¹H NMR spectrum is the proton on C1 (the carbon bearing the hydroxyl group), which appears as a multiplet.

-

Trans Isomer: In the more stable diequatorial conformation of the trans isomer, the C1 proton is in an axial position. It will therefore exhibit large axial-axial couplings to the adjacent axial protons on C2 and C6, resulting in a broad multiplet with a larger coupling constant.

-

Cis Isomer: In the more stable conformation of the cis isomer (with the ethyl group equatorial and the hydroxyl group axial), the C1 proton is in an equatorial position. It will show smaller equatorial-axial and equatorial-equatorial couplings, resulting in a narrower multiplet with a smaller coupling constant. For the less stable conformation (axial ethyl, equatorial hydroxyl), the C1 proton would be axial and show larger couplings. The observed spectrum is an average based on the conformational equilibrium.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the cyclohexane ring will also differ between the cis and trans isomers due to steric effects. Generally, carbons in more sterically hindered environments (e.g., experiencing gauche interactions) will be shielded and appear at a higher field (lower ppm).

Chiral Shift Reagents in NMR:

To distinguish between enantiomers by NMR, a chiral auxiliary, such as a chiral lanthanide shift reagent, can be added to the sample. This reagent will form diastereomeric complexes with each enantiomer, which will have different NMR spectra, allowing for their differentiation and the determination of enantiomeric excess.

Conclusion

The four stereoisomers of this compound present a rich stereochemical landscape. While the quantitative data for the individual isomers remains to be fully elucidated in the literature, established methods for their separation and characterization are available. This guide provides a foundational understanding and practical protocols for researchers working with this chiral molecule, paving the way for its application in stereospecific synthesis and the development of novel chiral compounds. Further research to determine the specific physical properties of each stereoisomer is highly encouraged.

References

Spectroscopic Analysis of 2-Ethylcyclohexanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Ethylcyclohexanol, targeting researchers, scientists, and professionals in drug development. It includes a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols and a visual workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.8 | Multiplet | 1H | H-1 (CH-OH) |

| ~1.0 - 2.0 | Multiplets | 10H | Cyclohexyl H (H-2, H-3, H-4, H-5, H-6) |

| ~1.2 - 1.6 | Multiplet | 2H | -CH₂-CH₃ |

| ~0.8 - 1.0 | Triplet | 3H | -CH₂-CH₃ |

| Variable | Singlet (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~70 - 75 | CH | C-1 (CH-OH) |

| ~45 - 55 | CH | C-2 |

| ~30 - 35 | CH₂ | C-6 |

| ~25 - 30 | CH₂ | C-3 |

| ~24 - 28 | CH₂ | C-4 |

| ~23 - 27 | CH₂ | C-5 |

| ~20 - 25 | CH₂ | -CH₂-CH₃ |

| ~10 - 15 | CH₃ | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

The following data is derived from the gas-phase FTIR spectrum of this compound available in the NIST/EPA Gas-Phase Infrared Database.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3640 | Medium, Sharp | O-H stretch (free hydroxyl) |

| 2930 | Strong | C-H stretch (alkane) |

| 2860 | Strong | C-H stretch (alkane) |

| 1450 | Medium | C-H bend (methylene and methyl) |

| 1060 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

The following data is based on the electron ionization (EI) mass spectrum of this compound from the NIST WebBook.[2] The molecular weight of this compound is 128.21 g/mol .

Table 4: Major Mass Spectrometry Peaks for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 128 | Low | [M]⁺ (Molecular Ion) |

| 110 | Moderate | [M - H₂O]⁺ |

| 99 | High | [M - C₂H₅]⁺ (alpha-cleavage) |

| 81 | High | [C₆H₉]⁺ |

| 71 | Moderate | [M - C₂H₅ - CO]⁺ or [C₅H₁₁]⁺ |

| 57 | Very High (Base Peak) | [C₄H₉]⁺ |

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of this compound (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube. A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming.

-

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Typically, 8 to 16 scans are acquired and averaged.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw FID data is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard. For ¹H NMR spectra, the peaks are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A single drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.

-

The sample is applied to the crystal, and the pressure arm is engaged to ensure good contact.

-

The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then identified and correlated with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated probe. The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron, forming a positively charged molecular ion ([M]⁺), which is a radical cation.

-

Fragmentation: The high energy of the ionization process causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, charged radical or cationic fragments.

-

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Commercial Availability and Synthetic Routes for 2-Ethylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-Ethylcyclohexanol (CAS No: 3760-20-1), a key chemical intermediate. It includes a summary of suppliers, their product specifications, and detailed experimental protocols for its synthesis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, typically as a mixture of cis and trans isomers. The purity and available quantities vary by supplier, catering to both research and bulk requirements. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Name | CAS No. | Purity | Available Quantities |

| Sigma-Aldrich | This compound, mixture of cis and trans | 3760-20-1 | 99% | Custom |

| Lab Pro Inc. | This compound (cis- and trans- mixture) | 3760-20-1 | Min. 97.0% (GC) | 5mL, 100mL, 500mL[1][2][3] |

| Fisher Scientific | This compound (cis- and trans- mixture) | 3760-20-1 | 97.0+% | Inquire |

| Biotuva Life Sciences | This compound | 3760-20-1 | ≥ 97% | 1mL, 5mL[4] |

| Santa Cruz Biotechnology | This compound, mixture of cis and trans | 3760-20-1 | Inquire | Inquire[5] |

| ChemScene | This compound | 3760-20-1 | ≥98% | Inquire[6] |

| Apollo Scientific | This compound | 3760-20-1 | Inquire | 1g, 5g, 25g[7] |

| BOC Sciences | This compound, mixture of cis and trans | 3760-20-1 | Inquire | Inquire[8] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | [5][6][9][10] |

| Molecular Weight | 128.21 g/mol | [9][11] |

| Appearance | Colorless to almost colorless clear liquid | [10] |

| Boiling Point | 74-79 °C / 12 mmHg | [11] |

| Density | 0.906 g/mL at 25 °C | [11] |

| Refractive Index | n20/D 1.464 | [11] |

| Flash Point | 68 °C (closed cup) | [11] |

Experimental Protocols for Synthesis

While this compound is commercially available, laboratory-scale synthesis may be required for specific research purposes, such as isotopic labeling or the preparation of specific isomers. Two common synthetic routes are detailed below.

Method 1: Grignard Reaction with Cyclohexene (B86901) Oxide

This method involves the reaction of an ethyl Grignard reagent with cyclohexene oxide to yield trans-2-ethylcyclohexanol.

Reaction:

Detailed Protocol:

-

Preparation of Diethylmagnesium: A solution of diethylmagnesium in anhydrous ether is prepared from an ethylmagnesium bromide Grignard reagent by the addition of dioxane to precipitate magnesium halides.

-

Reaction with Cyclohexene Oxide: To a solution of cyclohexene oxide (18.5 g) in a suitable reaction vessel, add 180 cc of a 1.04 N diethylmagnesium solution in dry ether.[1]

-

Reaction Conditions: The ether is distilled off, and the remaining residue is heated on a steam bath under reflux for one and a quarter hours.[1]

-

Work-up and Purification: After cooling, the reaction mixture is hydrolyzed with an appropriate aqueous acid solution (e.g., dilute sulfuric acid). The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate). The product, trans-2-ethylcyclohexanol, is then purified by fractional distillation under reduced pressure.

Method 2: Reduction of 2-Ethylcyclohexanone (B1346015)

This method involves the reduction of the corresponding ketone, 2-ethylcyclohexanone, using a metal hydride reducing agent such as sodium borohydride (B1222165). This method typically yields a mixture of cis and trans isomers.

Reaction:

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylcyclohexanone (e.g., 1.0 g) in a suitable alcohol solvent such as methanol (B129727) or ethanol (B145695) (e.g., 20 mL).

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) in portions to control the reaction temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting ketone.

-

Work-up: Once the reaction is complete, carefully add a dilute acid (e.g., 1 M HCl) to quench the excess sodium borohydride and neutralize the reaction mixture.

-

Extraction and Purification: Extract the product with an organic solvent such as diethyl ether or dichloromethane. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude product. The final product, a mixture of cis- and trans-2-ethylcyclohexanol, can be purified by distillation or column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis of this compound via the reduction of 2-ethylcyclohexanone, a common and reliable laboratory method.

Role in Drug Discovery and Development

A comprehensive search of scientific literature and chemical databases did not reveal any direct, significant biological activity or established signaling pathways for this compound itself. Its primary role in the context of pharmaceutical and medicinal chemistry appears to be that of a chemical intermediate or a structural motif in more complex molecules. For instance, the cyclohexanol (B46403) ring is a core component of some biologically active compounds, such as the antidepressant venlafaxine, although this compound is not a direct precursor in its synthesis.

Researchers and drug development professionals should, therefore, view this compound as a versatile building block for the synthesis of novel chemical entities rather than a compound with inherent pharmacological properties. Its utility lies in the potential for further chemical modification to create more complex structures with desired biological activities.

Conclusion

This compound is a readily available chemical intermediate with a well-defined set of physicochemical properties. While it does not appear to possess intrinsic biological activity relevant to drug development, its synthesis is straightforward through established methods such as Grignard reactions or the reduction of the corresponding ketone. For researchers in organic synthesis and medicinal chemistry, this compound serves as a valuable starting material for the construction of more complex and potentially bioactive molecules.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. (Solved) - Experiment 4: Borohydride Reduction Of 2-Methylcyclohexanone 1.... (1 Answer) | Transtutors [transtutors.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. US20040106818A1 - Process for the preparation of cyclohexanol derivatives - Google Patents [patents.google.com]

- 5. 2-ETHYLCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. US3161689A - Process for making grignard reagents - Google Patents [patents.google.com]

- 10. organic chemistry - Ring contraction when cyclohexene oxide is treated with methyl Grignard - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

2-Ethylcyclohexanol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data, handling precautions, and experimental protocols relevant to 2-Ethylcyclohexanol. The information is intended to support safe laboratory practices and risk assessment in research and development settings.

Chemical and Physical Properties

This compound is a colorless liquid with a mild characteristic odor.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H16O | [2] |

| Molecular Weight | 128.21 g/mol | [3] |

| CAS Number | 3760-20-1 | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [2][4] |

| Boiling Point | 74 - 79 °C at 16 hPa | [5] |

| Melting Point | 19.68 °C (estimate) | [5] |

| Flash Point | 68 °C (closed cup) | [5] |

| Density | 0.906 g/mL at 25 °C | [5] |

| Solubility in Water | No data available | [5] |

| log Pow (Octanol/Water Partition Coefficient) | 2.583 | [5] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye damage.[3]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage | [3] |

NFPA 704 Diamond:

-

Health (Blue): 0 - Poses no health hazard, no precautions necessary.[5]

-

Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur.[5]

-

Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.[5]

-

Special (White): None |

Toxicological Data

Comprehensive toxicological data for this compound is limited. Much of the available information is qualitative or derived from studies on similar compounds. It is crucial to handle this chemical with the assumption that it may have uncharacterized hazardous properties.

Table 3: Summary of Toxicological Data for this compound

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity | No data available | [5] | |

| Acute Dermal Toxicity | No data available | [5] | |

| Acute Inhalation Toxicity | No data available | [5] | |

| Skin Corrosion/Irritation | No data available | [5] | |

| Serious Eye Damage/Irritation | Causes serious eye damage | [3] | |

| Respiratory or Skin Sensitization | No data available | [5] | |

| Germ Cell Mutagenicity | No data available | [5] | |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. | [5] | |

| Reproductive Toxicity | No data available | [5] | |

| Specific Target Organ Toxicity (Single Exposure) | No data available | [5] | |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [5] | |

| Aspiration Hazard | No data available | [5] |

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not always available, the assessment of its toxicological properties would typically follow standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. These guidelines are internationally recognized for ensuring consistency and reliability of chemical safety data.

Skin Irritation Testing (OECD Guideline 439)

This in vitro test method uses reconstructed human epidermis (RhE) models to assess the potential of a chemical to cause skin irritation.

Methodology:

-

Tissue Preparation: Three-dimensional RhE models, which mimic the structure and function of the human epidermis, are used.

-

Chemical Application: The test chemical is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes), after which the chemical is removed by washing.[6] The tissues are then incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.[6]

-

Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT assay.[6] In this assay, the mitochondrial activity of viable cells converts the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which is then extracted and measured spectrophotometrically.[6]

-

Classification: A chemical is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to a negative control.[6]

Serious Eye Damage/Eye Irritation Testing (OECD Guideline 492)

This in vitro test method utilizes reconstructed human cornea-like epithelium (RhCE) models to identify chemicals that can cause serious eye damage or eye irritation.

Methodology:

-

Tissue Preparation: Three-dimensional RhCE models, which are morphologically and physiologically similar to the human corneal epithelium, are employed.

-

Chemical Application: The test chemical is applied to the surface of the RhCE tissue. The application procedure varies for liquids and solids. For liquids, a small volume (e.g., 50 µl) is applied for a shorter duration (e.g., 30 minutes), while for solids, a specific weight (e.g., 50 mg) is applied for a longer period (e.g., 6 hours).[7]

-

Exposure and Rinsing: Following the exposure period, the chemical is thoroughly rinsed from the tissue surface.

-

Viability Assessment: Similar to the skin irritation test, cell viability is measured using the MTT assay.

-

Classification: The classification of the chemical's eye irritation potential is based on the remaining cell viability. For example, a viability of ≤ 60% may indicate that the substance is an eye irritant.[8]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedures being performed.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Recommendation | Reference |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). | [5] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | [5] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with appropriate cartridges. | [5] |

Handling Procedures

-

Avoid contact with skin and eyes.[9]

-

Avoid inhalation of vapor or mist.[5]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Wash hands thoroughly after handling.[10]

-

Keep away from heat, sparks, and open flames.[10]

Storage

-

Store away from incompatible materials such as strong oxidizing agents.[9]

Emergency Procedures

First Aid Measures

Table 5: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [5] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [5] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5] Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [5] |

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[5] Ensure adequate ventilation.[5] Evacuate personnel to safe areas.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[5] Do not let the product enter drains.[5]

-

Containment and Cleaning: Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[9]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[10] Do not dispose of it into the environment.

Workflow for Safe Chemical Handling

The following diagram illustrates a generalized workflow for the safe handling of a chemical like this compound in a laboratory setting.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. medboundhub.com [medboundhub.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iivs.org [iivs.org]

- 9. Acute effects of exposure to 1 mg/m(3) of vaporized 2-ethyl-1-hexanol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. OECD Guidelines for the Testing of Chemicals [chemycal.com]

Thermodynamic Properties of 2-Ethylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermodynamic property data for 2-Ethylcyclohexanol (CAS No: 3760-20-1, Molecular Formula: C₈H₁₆O).[1][2] Due to a notable scarcity of experimentally determined thermodynamic values in publicly accessible literature, this document primarily presents data derived from computational models. It is crucial for researchers to consider this context when utilizing these values for critical applications. This guide also outlines established experimental protocols for the determination of key thermodynamic properties applicable to liquid alcohols like this compound.

Core Thermodynamic Data

The following table summarizes the calculated thermodynamic properties of this compound. These values have been predominantly sourced from estimations using the Joback and Crippen methods and should be used as a reference with the understanding that they are not derived from direct experimental measurement.[3]

| Thermodynamic Property | Symbol | Value | Unit | Source/Method |

| Standard Thermodynamic Properties | ||||

| Molar Mass | M | 128.21 | g/mol | IUPAC[2] |

| Standard Gibbs Free Energy of Formation | ΔfG° | -103.60 | kJ/mol | Joback Method[3] |

| Enthalpy of Formation (Ideal Gas) | ΔfH°gas | -326.70 | kJ/mol | Joback Method[3] |

| Enthalpy of Fusion at Standard Conditions | ΔfusH° | 13.47 | kJ/mol | Joback Method[3] |

| Enthalpy of Vaporization at Standard Conditions | ΔvapH° | 50.20 | kJ/mol | Joback Method[3] |

| Phase Transition Properties | ||||

| Normal Boiling Point | Tboil | 489.50 | K | Joback Method[3] |

| Normal Melting (Fusion) Point | Tfus | 243.88 | K | Joback Method[3] |

| Critical Properties | ||||

| Critical Temperature | Tc | 679.78 | K | Joback Method[3] |

| Critical Pressure | Pc | 3372.36 | kPa | Joback Method[3] |

| Critical Volume | Vc | 0.434 | m³/kmol | Joback Method[3] |

| Other Properties | ||||

| Log10 of Water Solubility | log10WS | -2.20 | Crippen Method[3] | |

| Octanol/Water Partition Coefficient | logPoct/wat | 1.948 | Crippen Method[3] |

Experimental Protocols for Thermodynamic Property Determination

While specific experimental data for this compound is limited, the following are detailed, high-precision methodologies that are standard for determining the thermodynamic properties of liquid alcohols.

Enthalpy of Combustion and Formation

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion.

-

Apparatus: A high-precision bomb calorimeter is the standard instrument for this measurement.

-

Procedure:

-

A precisely weighed sample of this compound is placed in a crucible within the bomb calorimeter.

-

The bomb is sealed and pressurized with a known excess of pure oxygen.

-

The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter).

-

The initial temperature of the water is recorded with high precision.

-

The sample is ignited electrically.

-

The final, equilibrium temperature of the water is recorded after combustion is complete.

-

The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample.

-

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, from the experimentally determined enthalpy of combustion (ΔcH°) and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance as a function of temperature.

-

Apparatus: A static or dynamic vapor pressure apparatus.

-

Procedure (Static Method):

-

A sample of purified this compound is placed in a thermostatted vessel connected to a pressure measuring system.

-

The sample is thoroughly degassed to remove any dissolved gases.

-

The temperature of the vessel is precisely controlled and varied in steps.

-

At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded.

-

-

Calculation: The enthalpy of vaporization (ΔvapH) is determined from the slope of a plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T), according to the Clausius-Clapeyron equation.

Heat Capacity

The heat capacity of a liquid can be measured using calorimetry.

-

Apparatus: A differential scanning calorimeter (DSC) or an adiabatic calorimeter.

-

Procedure (DSC):

-

A known mass of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The pans are heated at a constant rate over the desired temperature range.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

This differential heat flow is directly proportional to the heat capacity of the sample.

-

-

Data Analysis: The heat capacity at constant pressure (Cp) is determined as a function of temperature from the measured heat flow.

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical workflow for the experimental determination and subsequent calculation of key thermodynamic properties for a compound like this compound.

Caption: Workflow for determining thermodynamic properties.

References

Environmental Fate and Toxicology of 2-Ethylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental fate and toxicological profile of 2-Ethylcyclohexanol. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from its close structural analog, 2-ethylhexanol, and employs Quantitative Structure-Activity Relationship (QSAR) models to predict key environmental and toxicological endpoints. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in assessing the potential environmental impact and safety of this compound. Detailed experimental protocols, derived from internationally recognized OECD guidelines, are provided to facilitate further research and standardized data generation.

Introduction

This compound is a cyclic alcohol with potential applications in various industrial processes, including as a solvent, intermediate in chemical synthesis, and a component in certain formulations. As with any chemical compound that may be released into the environment, a thorough understanding of its environmental fate and toxicology is crucial for responsible manufacturing, use, and disposal. This guide synthesizes available information and predictive data to provide a robust preliminary assessment of this compound.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. The following table summarizes key properties for this compound, including a predicted value for the octanol-water partition coefficient (log Kₒw), a critical parameter for assessing environmental partitioning.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | --INVALID-LINK-- |

| Molecular Weight | 128.21 g/mol | --INVALID-LINK-- |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.583 | Predicted[1] |

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments, including air, water, soil, and sediment. The following sections detail the predicted environmental fate of this compound, drawing parallels with the known behavior of 2-ethylhexanol where applicable.

Biodegradation

Biodegradation is a primary mechanism for the removal of organic chemicals from the environment. Based on the ready biodegradability of its structural analog, 2-ethylhexanol, it is anticipated that this compound will also be susceptible to microbial degradation.

Predicted Biodegradation:

| Parameter | Predicted Value | Method |

| Aerobic Biodegradability | Readily biodegradable | Based on structural similarity to 2-ethylhexanol and QSAR models |

| Biodegradation Half-Life in Water | Weeks | EPI Suite™ Prediction[2][3][4][5] |

| Biodegradation Half-Life in Soil | Weeks | EPI Suite™ Prediction[2][3][4][5] |

A hypothetical biodegradation pathway for this compound is presented below, based on known metabolic pathways for cyclic alcohols.

Soil Sorption

The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Kₒc). A low Kₒc value suggests high mobility in soil and a lower likelihood of accumulation in sediment.

Predicted Soil Sorption:

| Parameter | Predicted Value | Method |

| Log Kₒc | 2.3 | EPI Suite™ Prediction[2][3][4][5] |

Based on this predicted Log Kₒc value, this compound is expected to have moderate mobility in soil.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an aquatic organism from water.

Predicted Bioaccumulation:

| Parameter | Predicted Value | Method |

| Log BCF | 1.8 | EPI Suite™ Prediction[2][3][4][5] |

A Log BCF value of less than 3 indicates a low potential for bioaccumulation in aquatic organisms.[6][7]

Other Environmental Fate Processes

-

Hydrolysis: this compound does not contain functional groups that are readily susceptible to hydrolysis under normal environmental conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant fate process.

-

Photodegradation: In the atmosphere, this compound is expected to be degraded by reaction with photochemically produced hydroxyl radicals. The estimated atmospheric half-life is on the order of days.

Toxicology

The toxicological profile of a substance is essential for assessing its potential risk to human health and the environment. Due to the lack of specific toxicological data for this compound, the following sections provide information based on its structural analog, 2-ethylhexanol, and general toxicological principles for similar compounds. A safety data sheet for this compound indicates that no data is available for most toxicological endpoints.[1]

Aquatic Toxicology

The acute toxicity of a chemical to aquatic organisms is a key indicator of its potential to cause harm in aquatic ecosystems.

Toxicity of 2-Ethylhexanol (as a surrogate):

| Species | Endpoint | Value (mg/L) | Source |

| Pimephales promelas (Fathead minnow) | 96h LC₅₀ | 28.2 | [8] |

| Leuciscus idus (Golden orfe) | 96h LC₅₀ | 17.1 | [8] |

| Daphnia magna (Water flea) | 48h EC₅₀ | 39 | [8] |

| Desmodesmus subspicatus (Green algae) | 72h EC₅₀ | 21 | [8] |

Based on these values for 2-ethylhexanol, this compound is predicted to be harmful to aquatic life .

Mammalian Toxicology

Mammalian toxicity data is crucial for assessing human health risks. The following data for 2-ethylhexanol provides an indication of the potential toxicity of this compound.

Toxicity of 2-Ethylhexanol (as a surrogate):

| Test | Species | Route | Value | Source |

| Acute Oral LD₅₀ | Rat | Oral | 2830 - 7000 mg/kg | [9] |

| Acute Dermal LD₅₀ | Rabbit | Dermal | > 2000 mg/kg | [10] |

| Skin Irritation | Rabbit | Dermal | Irritating | [11] |

| Eye Irritation | Rabbit | Ocular | Severely irritating | [11] |

Genotoxicity and Carcinogenicity

-

Genotoxicity: For 2-ethylhexanol, in vitro and in vivo studies have shown no evidence of mutagenicity.[11][12] An Ames test for 2-ethylhexanol was negative.[12] It is anticipated that this compound would also be non-genotoxic.

-

Carcinogenicity: Long-term oral carcinogenicity studies in rats and mice with 2-ethylhexanol did not show evidence of carcinogenicity in rats.[10][13] In mice, there were some weak trends in hepatocellular carcinoma at high, toxic doses.[13] Overall, 2-ethylhexanol is not considered to be a potent carcinogen. A study on cyclohexanol (B46403) suggested a potential co-carcinogenic effect in a rat liver model.[14]

Experimental Protocols

To facilitate further research and the generation of specific data for this compound, this section provides detailed experimental protocols based on OECD guidelines.

Aerobic Biodegradation in Water: Simulation Test (OECD 309)

This test is designed to determine the rate of aerobic biodegradation of an organic chemical in a natural water matrix.

Methodology:

-

Test System: Use a low-nutrient mineral medium and a natural water inoculum (e.g., from a river or lake) or activated sludge.

-

Test Substance Concentration: A low concentration of this compound (e.g., 10-100 µg/L) is recommended to simulate environmental conditions.

-

Incubation: Incubate the test flasks in the dark at a constant temperature (e.g., 20-25°C) with gentle agitation.

-

Sampling and Analysis: At appropriate time intervals, withdraw samples and analyze for the concentration of this compound using a suitable analytical method (e.g., gas chromatography-mass spectrometry).

-

Data Analysis: Plot the concentration of this compound against time to determine the degradation kinetics (e.g., first-order) and calculate the degradation half-life (DT₅₀).

Soil Sorption: Batch Equilibrium Method (OECD 106)

This method determines the adsorption/desorption potential of a chemical in soil.

Methodology:

-

Soil Selection: Use a minimum of three different soil types with varying organic carbon content and pH.

-

Test Solutions: Prepare a series of concentrations of this compound in a 0.01 M CaCl₂ solution.

-

Equilibration: Add a known mass of soil and a known volume of test solution to centrifuge tubes. Shake the tubes at a constant temperature until equilibrium is reached (typically 24 hours).

-

Phase Separation: Centrifuge the samples to separate the solid and aqueous phases.

-

Analysis: Measure the concentration of this compound in the aqueous phase.

-

Calculation: The amount of substance sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Kₒc) are then calculated.

Acute Toxicity to Daphnia magna (OECD 202)

This test determines the acute immobilization of Daphnia magna after 48 hours of exposure to a chemical.

Methodology:

-

Test Organisms: Use juvenile Daphnia magna (<24 hours old) from a healthy laboratory culture.

-

Test Concentrations: Prepare a series of at least five concentrations of this compound in a suitable dilution water. A control group (no test substance) and, if necessary, a solvent control are also included.

-

Exposure: Introduce the daphnids into the test vessels containing the respective test concentrations.

-

Observation: After 24 and 48 hours, record the number of immobilized daphnids in each test vessel.

-

Data Analysis: Calculate the 48-hour EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) using appropriate statistical methods (e.g., probit analysis).

Conclusion

While direct experimental data for the environmental fate and toxicology of this compound is limited, this technical guide provides a comprehensive preliminary assessment based on data from its close structural analog, 2-ethylhexanol, and QSAR predictions. This compound is predicted to be readily biodegradable with low potential for bioaccumulation and moderate mobility in soil. It is anticipated to be harmful to aquatic organisms. The provided experimental protocols, based on OECD guidelines, offer a clear framework for generating the necessary empirical data to refine this assessment and ensure a thorough understanding of the environmental and toxicological profile of this compound. Further research is strongly encouraged to validate these predictions and fill the existing data gaps.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. chemistryforsustainability.org [chemistryforsustainability.org]

- 4. EPI Suite™ [episuite.dev]

- 5. epa.gov [epa.gov]

- 6. Bioconcentration - Wikipedia [en.wikipedia.org]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. download.basf.com [download.basf.com]

- 12. Genetic Toxicity Evaluation of 2-Ethylhexanol in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 134298 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 13. Oncogenicity testing of 2-ethylhexanol in Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Co-carcinogenic effect of cyclohexanol on the development of preneoplastic lesions in a rat hepatocarcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 2-Ethylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 2-Ethylcyclohexanol, a volatile organic compound with identified antimicrobial and antioxidant properties. The document details its presence in various natural sources, quantitative data, and the experimental protocols utilized for its isolation and identification.

Natural Sources of this compound

This compound has been identified as a naturally occurring volatile compound in a diverse range of biological systems, including plants, bacteria, and fermented products. Its presence suggests potential roles in plant defense, microbial communication, and as a byproduct of fermentation.

Occurrence in Plants

Several plant species have been found to produce this compound. It is often a minor component of the plant's essential oil or volatile profile.

-

Boswellia dalzielii : This plant, commonly known as Frankincense, has been shown to contain this compound in its stem bark. The compound was identified in a thin-layer chromatography (TLC) fraction of a crude aqueous extract[1].

-

Heracleum persicum : The essential oil extracted from this plant has been found to contain this compound[2].

-